molecular formula C17H25NO4 B1378145 Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate CAS No. 1384724-11-1

Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate

Cat. No. B1378145
CAS RN: 1384724-11-1
M. Wt: 307.4 g/mol
InChI Key: NEVFEDFYOIPSLI-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, it was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .


Molecular Structure Analysis

The molecular formula of Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is C11H21NO4 . Its molecular weight is 231.29 g/mol . The InChI code is 1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h13,15H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate include a molecular weight of 231.29 g/mol , a topological polar surface area of 70 Ų , and a rotatable bond count of 3 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Here’s a comprehensive analysis of the scientific research applications of Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate based on the information available:

Targeted Protein Degradation (PROTAC Development)

This compound is utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that target proteins for degradation. The semi-flexible nature of this linker is crucial as it allows for the proper orientation and distance between the protein of interest and the E3 ubiquitin ligase, which is necessary for the ubiquitination and subsequent degradation of the target protein .

Tuberculosis Research

There is a potential application of this compound in tuberculosis research. Specifically, it may be involved in processes that generate proton motive force, which is essential for the survival of Mycobacterium tuberculosis under hypoxic conditions present within infected granulomas .

Safety And Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2 . It also has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The future directions of Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate are likely to be in the field of targeted protein degradation, specifically in the development of PROTACs . Its role as a semi-flexible linker could be crucial in optimizing the 3D orientation of the degrader and thus ternary complex formation .

properties

IUPAC Name

tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-10-8-17(21,9-11-18)14-7-5-4-6-13(14)12-19/h4-7,19,21H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVFEDFYOIPSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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